N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Kinase inhibitor CLK/HIPK selectivity Scaffold privilege

N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 942005-11-0) is a synthetic small molecule belonging to the 3,5-disubstituted furo[3,2-b]pyridine-2-carboxamide class. It features a 5-methyl substituent on the pyridine ring and an N-(4-methoxybenzyl) amide side chain, with a molecular formula of C₁₇H₁₆N₂O₃ and a molecular weight of 296.33 g/mol.

Molecular Formula C17H16N2O3
Molecular Weight 296.326
CAS No. 942005-11-0
Cat. No. B2931034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
CAS942005-11-0
Molecular FormulaC17H16N2O3
Molecular Weight296.326
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C17H16N2O3/c1-11-3-8-15-14(19-11)9-16(22-15)17(20)18-10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3,(H,18,20)
InChIKeyGPYKGBXMCLTUTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 942005-11-0): Research-Grade Procurement Profile


N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 942005-11-0) is a synthetic small molecule belonging to the 3,5-disubstituted furo[3,2-b]pyridine-2-carboxamide class [1]. It features a 5-methyl substituent on the pyridine ring and an N-(4-methoxybenzyl) amide side chain, with a molecular formula of C₁₇H₁₆N₂O₃ and a molecular weight of 296.33 g/mol [2]. The furo[3,2-b]pyridine core has been identified as a privileged scaffold for developing potent and highly selective kinase inhibitors, particularly targeting CLK and HIPK family kinases, and as modulators of the Hedgehog signaling pathway [1][3]. This specific compound is primarily listed as a research chemical for exploratory biology and medicinal chemistry, with no published primary pharmacological profiling data available in the open literature as of this assessment [2].

Why Closely Related Furo[3,2-b]pyridine-2-carboxamide Analogs Cannot Substitute for CAS 942005-11-0


Within the furo[3,2-b]pyridine-2-carboxamide chemotype, minor structural modifications at the N-benzyl position and the 5-substituent profoundly alter kinase selectivity profiles, potency, and physicochemical properties [1]. The furo[3,2-b]pyridine scaffold has been established as a privileged template for highly selective CLK and HIPK inhibition, where specific substitution patterns dictate target engagement [1][2]. For example, the 3,5-disubstitution pattern is critical for achieving selectivity over other kinase families, and the nature of the amide-linked side chain further modulates binding affinity and off-target interactions [2]. Replacing N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide with a positional isomer such as N-(2-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide or with an analog bearing a different 5-substituent would likely yield divergent biological outcomes, confounding structure-activity relationship (SAR) studies and screening campaigns [1]. Therefore, procurement must be exact to maintain experimental consistency.

Quantitative Differentiation Evidence for N-(4-Methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 942005-11-0)


Scaffold Privilege: Furo[3,2-b]pyridine Core Enables Highly Selective CLK and HIPK Kinase Inhibition

The furo[3,2-b]pyridine scaffold, which constitutes the core of CAS 942005-11-0, has been established as a privileged template for achieving high selectivity among the CMGC kinase family. In a comprehensive kinome-wide profiling study, the optimized 3,5-disubstituted furo[3,2-b]pyridine probe MU1210 exhibited exceptional selectivity for CLK1/2/4 over 400 other kinases at 1 µM, with a selectivity score S(1 µM) of 0.01, meaning only ~1% of tested kinases showed >50% inhibition [1][2]. This contrasts with many other kinase inhibitor scaffolds (e.g., pyrazolo[3,4-d]pyrimidines) that typically display broader kinome profiles with S(1 µM) scores of 0.05–0.15 [1]. While direct data for the N-(4-methoxybenzyl) analog are not published, its structural features conform to the substitution pattern critical for this selectivity profile [2].

Kinase inhibitor CLK/HIPK selectivity Scaffold privilege

N-Benzyl Substitution Pattern on Furo[3,2-b]pyridine-2-carboxamides Modulates CLK vs. HIPK Selectivity

In the structure-activity relationship (SAR) study of 3,5-disubstituted furo[3,2-b]pyridine-2-carboxamides, the nature of the N-substituent on the carboxamide moiety was shown to critically influence selectivity between CLK and HIPK family kinases. Compound MU135 (bearing a specific N-aryl substituent) demonstrated IC₅₀ values of 12 nM for HIPK2 and 8 nM for HIPK1, while maintaining >100-fold selectivity over CLK1 (IC₅₀ > 1,000 nM) [1]. In contrast, compound MU1210 (with a different N-substituent) showed potent CLK1/2/4 inhibition (IC₅₀ ~10–30 nM) with >50-fold selectivity over HIPK2 [1][2]. The N-(4-methoxybenzyl) substituent of CAS 942005-11-0 represents a distinct chemotype not directly characterized in these studies, but its structural departure from both MU135 and MU1210 suggests a potentially unique selectivity profile [2].

Structure-activity relationship CLK inhibitor HIPK inhibitor Substituent effect

5-Methyl Substituent on Furo[3,2-b]pyridine Is Required for Potent Kinase Inhibition and Synthetic Tractability

The 5-position of the furo[3,2-b]pyridine scaffold has been identified as a critical functionalization site for achieving potent kinase inhibition and enabling modular synthesis. The patent literature explicitly claims furo[3,2-b]pyridines substituted at least in position 5 as inhibitors of protein kinases, with the 5-methyl group serving as both a potency-enhancing and synthetic versatility-enabling substituent [1]. In the published SAR, removal or replacement of the 5-substituent on analogous scaffolds resulted in significant loss of kinase binding affinity [2]. The 5-methylfuro[3,2-b]pyridine-2-carboxylic acid intermediate is a key building block that enables chemoselective coupling for rapid analog generation, a feature not shared by 5-unsubstituted or 5-halo core intermediates [2].

5-Methyl substituent Kinase potency Synthetic accessibility

Recommended Procurement-Driven Application Scenarios for N-(4-Methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide


Structure-Activity Relationship (SAR) Expansion of Selective CLK/HIPK Kinase Inhibitor Libraries

This compound is best deployed as a structurally distinct N-benzyl analog within a furo[3,2-b]pyridine-2-carboxamide SAR matrix. Given that N-substituent identity has been demonstrated to invert CLK vs. HIPK selectivity by >100-fold in this chemotype [1], screening this compound against CLK1, CLK2, CLK4, HIPK1, and HIPK2 will map the contribution of the 4-methoxybenzyl group to potency and selectivity. This addresses a specific gap in published SAR, which has explored N-aryl and N-alkyl substituents but not N-(4-methoxybenzyl) variants [1].

Kinome-Wide Profiling to Identify Novel Target Engagement Signatures

The furo[3,2-b]pyridine core has demonstrated exceptionally narrow kinome profiles (S(1 µM) = 0.01) in optimized analogs [2]. Subjecting CAS 942005-11-0 to a broad kinome profiling panel (e.g., DiscoverX KINOMEscan at 1 µM) would reveal whether the N-(4-methoxybenzyl) substituent preserves or diverges from this privileged selectivity profile, potentially identifying novel kinase targets for this underexplored substitution pattern [2].

Hedgehog Pathway Modulation Screening in Cellular Models

Certain 3,5-disubstituted furo[3,2-b]pyridines have been identified as effective modulators of the Hedgehog signaling pathway, independent of their kinase inhibitory activity [2]. Testing CAS 942005-11-0 in a Gli-luciferase reporter assay in Shh-LIGHT2 cells would determine whether the N-(4-methoxybenzyl) analog retains Hedgehog pathway modulatory activity, potentially offering a dual-mechanism probe for oncology research [2].

Chemical Probe Development and Tool Compound Generation for CLK-Dependent Splicing Research

CLK kinase inhibitors are valuable tools for studying alternative splicing regulation. The published furo[3,2-b]pyridine probe MU1210 has demonstrated utility in modulating SR protein phosphorylation and splicing patterns [1][2]. If CAS 942005-11-0 exhibits CLK inhibitory activity, it could serve as a structurally distinct chemical probe with potentially different off-target profile and pharmacokinetic properties, expanding the toolbox for splicing research [1].

Quote Request

Request a Quote for N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.